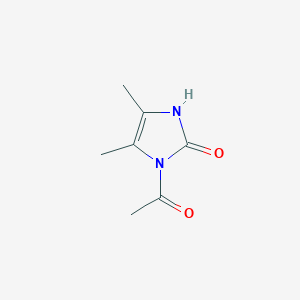
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one, also known as ADI, is a heterocyclic organic compound with a molecular formula of C8H11N2O2. ADI has been extensively studied in the scientific community due to its potential applications in various fields, including pharmacology, biochemistry, and material science.
Mechanism Of Action
The exact mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is not fully understood. However, it is believed that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one exerts its biological effects by interfering with cellular processes, such as DNA synthesis and protein synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has also been shown to have anticancer properties, inducing apoptosis in cancer cells. In addition, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in lab experiments is its relatively low cost and easy synthesis. 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, one limitation of using 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. One area of interest is the development of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one-based anticancer drugs, which could potentially have fewer side effects than current chemotherapy treatments. Another area of interest is the use of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one in the development of novel materials and polymers. Additionally, further studies are needed to better understand the mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one and its potential applications in various fields.
In conclusion, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. Its easy synthesis, stability, and potential biological effects make it a promising compound for future research.
Synthesis Methods
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be synthesized by reacting acetic anhydride with 4,5-dimethylimidazole in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate acetylimidazole, which then undergoes cyclization to form 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one. The purity of the synthesized 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Scientific Research Applications
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been studied for its potential applications in various scientific fields. In pharmacology, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been shown to have antifungal, antibacterial, and anticancer properties. In biochemistry, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a substrate for the enzyme nitroreductase, which can convert 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one to a fluorescent product for imaging purposes. In material science, 1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
3-acetyl-4,5-dimethyl-1H-imidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4-5(2)9(6(3)10)7(11)8-4/h1-3H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURAGFOHHFGBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4,5-dimethyl-1H-imidazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


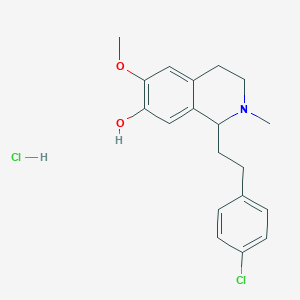

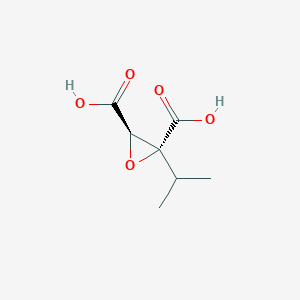
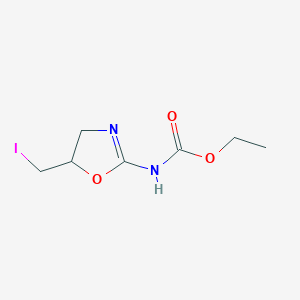
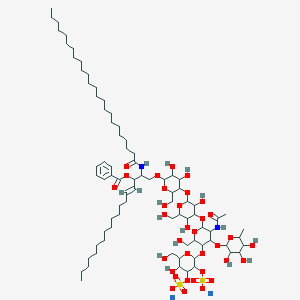
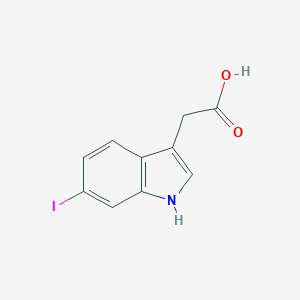
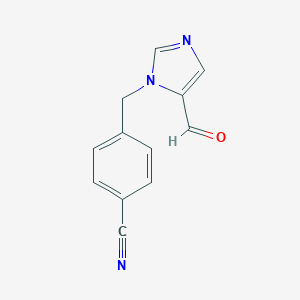
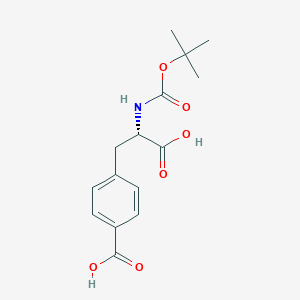
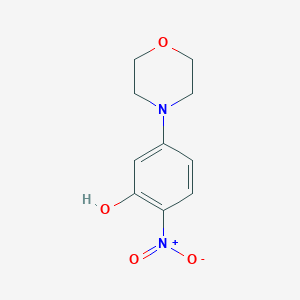
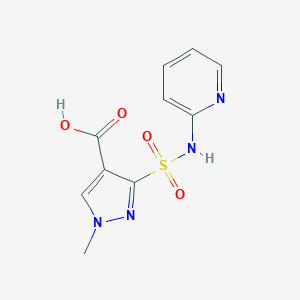
![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)

